molecular formula C7H14ClNO B3384347 4-chloro-N-propylbutanamide CAS No. 543717-62-0

4-chloro-N-propylbutanamide

Cat. No. B3384347
CAS RN: 543717-62-0
M. Wt: 163.64 g/mol
InChI Key: JWDRIUIZEWDSCP-UHFFFAOYSA-N
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Description

4-Chloro-N-propylbutanamide is a chemical compound with the molecular formula C7H14ClNO and a molecular weight of 163.65 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of 7 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . The exact structure and other details like the bond lengths and angles would require more specific studies or computational modeling for accurate determination.

Mechanism of Action

4-chloro-N-propylbutanamide enacarbil is a prodrug of this compound, which is believed to work by inhibiting the release of excitatory neurotransmitters in the brain. It is thought to bind to the alpha-2-delta subunit of voltage-gated calcium channels, which reduces the release of glutamate and other excitatory neurotransmitters.
Biochemical and Physiological Effects:
This compound enacarbil has been shown to improve sleep quality in patients with restless legs syndrome and fibromyalgia. It has also been found to reduce pain and improve sensory function in patients with diabetic peripheral neuropathy.

Advantages and Limitations for Lab Experiments

4-chloro-N-propylbutanamide enacarbil is a useful tool for studying the role of excitatory neurotransmitters in the brain. Its ability to inhibit the release of glutamate and other excitatory neurotransmitters makes it a valuable tool for investigating the mechanisms underlying epilepsy and neuropathic pain. However, its use is limited by its potential side effects, including dizziness, drowsiness, and fatigue.

Future Directions

There are several potential future directions for research on 4-chloro-N-propylbutanamide enacarbil. One area of interest is the development of new formulations that can improve its bioavailability and reduce its potential side effects. Another area of interest is the investigation of its potential use in the treatment of other neurological disorders, such as migraine and multiple sclerosis. Additionally, further research is needed to fully understand the mechanisms underlying its effects on sleep quality and pain perception.

Scientific Research Applications

4-chloro-N-propylbutanamide enacarbil has been extensively studied for its potential use in the treatment of restless legs syndrome, postherpetic neuralgia, and diabetic peripheral neuropathy. It has also been investigated for its ability to improve sleep quality in patients with fibromyalgia.

properties

IUPAC Name

4-chloro-N-propylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClNO/c1-2-6-9-7(10)4-3-5-8/h2-6H2,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDRIUIZEWDSCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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